2-Acetyl-1-methylpyrrole

Catalog No.
S571754
CAS No.
932-16-1
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1-methylpyrrole

CAS Number

932-16-1

Product Name

2-Acetyl-1-methylpyrrole

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanone

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3

InChI Key

NZFLWVDXYUGFAV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1C

Solubility

Soluble (in ethanol)

Synonyms

2-acetyl-1-methylpyrrole

Canonical SMILES

CC(=O)C1=CC=CN1C

Organic Synthesis and Precursor Exploration

  • Synthesis: 2-AMP can be synthesized through various methods, including the reaction of 2-acetylpyrrole with methyl iodide or the acylation of N-methylpyrrole with acetic anhydride [].
  • Precursor Potential: Due to its functional groups, 2-AMP has been explored as a precursor for the synthesis of more complex molecules, including biologically active compounds and heterocyclic systems [, ].

Potential Biological Applications

  • Antimicrobial Activity: Some studies have investigated the potential antimicrobial activity of 2-AMP against various bacterial and fungal strains. However, the results are inconclusive and further research is needed to determine its efficacy and mechanism of action [, ].
  • Enzyme Inhibition: 2-AMP has also been studied for its potential to inhibit certain enzymes, such as acetylcholinesterase. However, similar to the antimicrobial activity, further research is needed to confirm its effectiveness and explore its potential therapeutic applications [].
  • 2-Acetyl-1-methylpyrrole is a liquid at room temperature [].
  • Its origin is typically through laboratory synthesis for research purposes [].
  • While not extensively studied itself, pyrroles are building blocks for more complex molecules with various functionalities in biological systems [].

Molecular Structure Analysis

  • The key feature of 2-Acetyl-1-methylpyrrole is the five-membered aromatic ring with a nitrogen atom (pyrrole ring). Additionally, it has a methyl group (CH3) attached to one carbon and an acetyl group (COCH3) attached to another carbon on the pyrrole ring [].
  • The presence of the pyrrole ring and the acetyl group might influence the molecule's reactivity due to the aromatic stability and the carbonyl group's polarity [].

Chemical Reactions Analysis

Synthesis of 2-Acetyl-1-methylpyrrole is documented in scientific literature. However, specific details regarding the reaction pathway might be proprietary information for commercial suppliers [].


Physical And Chemical Properties Analysis

  • Some reported properties of 2-Acetyl-1-methylpyrrole include []:
    • Boiling point: 200-202 °C (lit.)
    • Density: 1.04 g/mL at 25 °C (lit.)
    • Refractive index: n20/D 1.542 (lit.)
  • 2-Acetyl-1-methylpyrrole is reported to be irritating to the eyes, respiratory system, and skin [].
  • It has a flash point of 155°F (68.33°C), indicating flammability concerns [].
  • Always handle and store unknown chemicals according to general laboratory safety guidelines [].

Physical Description

Colourless to yellowish liquid; Earthy aroma

XLogP3

0.7

Density

1.037-1.043

UNII

6712EFN084

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

932-16-1

Wikipedia

2-acetyl-N-methylpyrrole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types